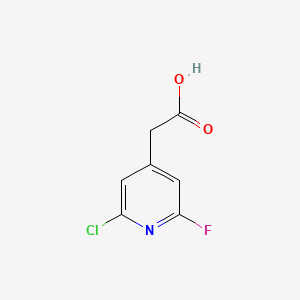
1-Amino-4-hydroxy-2-(phenylthio)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-2-(phenylthio)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group, a hydroxyl group, and a phenylthio group attached to the anthraquinone core.
Synthetic Routes and Reaction Conditions:
Amination and Hydroxylation: The synthesis of this compound typically involves the amination of 1,4-dihydroxyanthraquinone followed by the introduction of the phenylthio group. The reaction conditions often include the use of strong bases and solvents like dimethylformamide.
Phenylthio Substitution: The phenylthio group can be introduced through a nucleophilic substitution reaction where a phenylthiol reacts with a suitable anthraquinone derivative under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The compound can participate in substitution reactions where the phenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Amino-4-hydroxy-2-(phenylthio)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 1-Amino-4-hydroxy-2-(phenylthio)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
- 1-Amino-4-hydroxy-2-methoxyanthraquinone
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone
Comparison:
- 1-Amino-4-hydroxy-2-methoxyanthraquinone: Similar in structure but contains a methoxy group instead of a phenylthio group. It is also used in dyes and has potential biological activities.
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone: Contains a phenoxy group, making it structurally similar but with different chemical properties and applications.
1-Amino-4-hydroxy-2-(phenylthio)anthraquinone is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
62591-95-1 |
|---|---|
Formule moléculaire |
C20H13NO3S |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO3S/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 |
Clé InChI |
KBLRWVXBAOMMNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)









![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)

